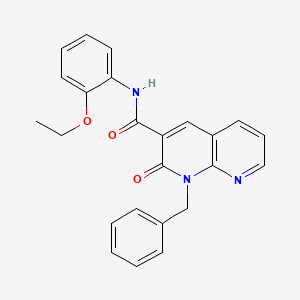

![molecular formula C20H22FN3OS B11254880 N-cycloheptyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11254880.png)

N-cycloheptyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Cycloheptyl-6-(4-Fluorphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-carboxamid umfasst in der Regel mehrstufige Reaktionen, die von leicht zugänglichen Vorläufern ausgehen. Ein gängiger Syntheseweg beinhaltet:

Bildung des Imidazo[2,1-b][1,3]thiazol-Kerns: Dieser Schritt umfasst die Cyclisierung eines Thioamids mit einem α-Halogenketon unter basischen Bedingungen, um den Imidazo[2,1-b][1,3]thiazol-Ring zu bilden.

Einführung der Fluorphenylgruppe: Die Fluorphenylgruppe kann über eine Suzuki-Kupplungsreaktion unter Verwendung eines Boronsäurederivats der Fluorphenylgruppe und eines halogenierten Imidazo[2,1-b][1,3]thiazol-Zwischenprodukts eingeführt werden.

Anlagerung der Cycloheptyl-Gruppe: Die Cycloheptyl-Gruppe kann durch eine nukleophile Substitutionsreaktion unter Verwendung eines geeigneten Cycloheptylhalogenids eingeführt werden.

Bildung der Carboxamidgruppe: Der letzte Schritt beinhaltet die Bildung der Carboxamidgruppe durch Reaktion des Zwischenprodukts mit einem geeigneten Amin unter dehydrierenden Bedingungen.

Vorbereitungsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des oben genannten Synthesewegs umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlicher Reinigungstechniken und Prinzipien der grünen Chemie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methylgruppe am Imidazo[2,1-b][1,3]thiazol-Ring.

Reduktion: Reduktionsreaktionen können an der Carboxamidgruppe auftreten und diese in ein Amin umwandeln.

Substitution: Die Fluorphenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) erleichtert werden.

Hauptprodukte

Oxidation: Oxidation der Methylgruppe kann zur Bildung eines Carbonsäurederivats führen.

Reduktion: Reduktion der Carboxamidgruppe kann ein Amin-Derivat liefern.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Fluorphenylring einführen.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Als Sonde zur Untersuchung biologischer Pfade und Wechselwirkungen.

Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner pharmakologischen Eigenschaften, wie z. B. entzündungshemmender, antimikrobieller oder krebshemmender Aktivitäten.

Industrie: Einsatz bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.

Wirkmechanismus

Der Wirkmechanismus von N-Cycloheptyl-6-(4-Fluorphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-carboxamid hängt wahrscheinlich mit seiner Fähigkeit zusammen, mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren zu interagieren. Die Fluorphenylgruppe kann die Bindungsaffinität zu diesen Zielstrukturen erhöhen, während der Imidazo[2,1-b][1,3]thiazol-Kern die Gesamtaktivität der Verbindung modulieren kann. Die Cycloheptyl-Gruppe kann die pharmakokinetischen Eigenschaften der Verbindung beeinflussen, wie z. B. Absorption, Verteilung, Metabolismus und Ausscheidung.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-cycloheptyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the imidazo[2,1-b][1,3]thiazole core can modulate the compound’s overall activity. The cycloheptyl group may influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Cycloheptyl-6-(4-Chlorphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-carboxamid: Ähnliche Struktur, jedoch mit einer Chlorphenylgruppe anstelle einer Fluorphenylgruppe.

N-Cycloheptyl-6-(4-Bromphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-carboxamid: Ähnliche Struktur, jedoch mit einer Bromphenylgruppe anstelle einer Fluorphenylgruppe.

N-Cycloheptyl-6-(4-Methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-carboxamid: Ähnliche Struktur, jedoch mit einer Methylphenylgruppe anstelle einer Fluorphenylgruppe.

Einzigartigkeit

Das Vorhandensein der Fluorphenylgruppe in N-Cycloheptyl-6-(4-Fluorphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-carboxamid kann seine biologische Aktivität und pharmakokinetischen Eigenschaften im Vergleich zu seinen Analoga mit anderen Substituenten erheblich beeinflussen. Fluoratome können die metabolische Stabilität der Verbindung und die Bindungsaffinität zu molekularen Zielstrukturen erhöhen, was sie zu einer einzigartigen und möglicherweise effektiveren Verbindung in verschiedenen Anwendungen macht.

Eigenschaften

Molekularformel |

C20H22FN3OS |

|---|---|

Molekulargewicht |

371.5 g/mol |

IUPAC-Name |

N-cycloheptyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

InChI |

InChI=1S/C20H22FN3OS/c1-13-18(19(25)22-16-6-4-2-3-5-7-16)26-20-23-17(12-24(13)20)14-8-10-15(21)11-9-14/h8-12,16H,2-7H2,1H3,(H,22,25) |

InChI-Schlüssel |

FWSKTLNTNWGIBZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4CCCCCC4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11254797.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)acrylamide](/img/structure/B11254813.png)

![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]cyclohexanecarboxamide](/img/structure/B11254819.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B11254824.png)

![6-[(2-fluorobenzyl)oxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B11254830.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11254847.png)

![3,4-Dimethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11254851.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11254858.png)

![N-[4-Methyl-3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11254872.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11254887.png)